molecular formula C12H20O2 B013446 ethyl (2E,4Z)-deca-2,4-dienoate CAS No. 3025-30-7

ethyl (2E,4Z)-deca-2,4-dienoate

Cat. No.: B013446
CAS No.: 3025-30-7
M. Wt: 196.29 g/mol
InChI Key: OPCRGEVPIBLWAY-QNRZBPGKSA-N
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Mechanism of Action

Target of Action

The primary targets of Ethyl (2E,4Z)-deca-2,4-dienoate are certain species of moths, particularly the codling moth (Cydia pomonella) and chestnut tortricid species . These insects are serious pests on apple, pear, and walnut trees . The compound acts as a kairomonal attractant for both male and female moths .

Mode of Action

This compound interacts with its targets by mimicking the natural odors of ripe pears and apples . This compound is detected by sensory cells in the moths that respond to the main sex pheromone of the codling moth . The moths are attracted to the scent and fly towards it, which often leads them to traps baited with the compound .

Biochemical Pathways

It is known that the compound influences the behavior of moths by interacting with their olfactory system . The compound’s scent triggers a response in the moth’s sensory cells, leading them to the source of the odor .

Pharmacokinetics

As a volatile compound, it is likely that it is rapidly distributed in the environment and quickly metabolized or broken down .

Result of Action

The primary result of the action of this compound is the attraction of moths, leading them away from crops and towards traps . This helps to reduce the damage caused by these pests on apple, pear, and walnut trees .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. As a volatile compound, its effectiveness can be affected by temperature, humidity, and wind conditions . Furthermore, its attractiveness to moths may be influenced by the presence of ripe fruit in the environment .

Biochemical Analysis

Biochemical Properties

Ethyl (2E,4Z)-deca-2,4-dienoate plays a crucial role in biochemical reactions, particularly as a kairomonal attractant for certain insect species. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to attract both male and female codling moths (Cydia pomonella) by binding to sensory cells that respond to the main sex pheromone of the moth . This interaction highlights its potential use in pest management strategies.

Cellular Effects

This compound influences various cellular processes, particularly in insects. It affects cell signaling pathways and gene expression related to the oviposition behavior of Cydia pomonella. Studies have shown that the compound can disrupt the host location behavior of female moths, leading to higher larval mortality and improved efficacy of larvicidal insecticides . This disruption is a direct result of the compound’s impact on cellular signaling mechanisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with sensory cells in insects. It acts as a kairomonal attractant by mimicking the natural pheromones of the codling moth. This binding interaction triggers a series of cellular responses, including enzyme activation and changes in gene expression, which ultimately influence the behavior of the insects . The compound’s ability to mimic natural pheromones makes it a valuable tool in pest management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, its efficacy as a kairomonal attractant can diminish over time due to degradation . This highlights the importance of considering temporal factors when using the compound in pest management strategies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving codling moths, it has been observed that higher doses of the compound can lead to increased attraction and disruption of oviposition behavior . At excessively high doses, the compound may exhibit toxic or adverse effects, underscoring the need for careful dosage optimization in practical applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the organism. The compound’s presence in metabolic pathways can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its efficacy and impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in cellular signaling and biochemical reactions .

Preparation Methods

Phaclofen can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzyl cyanide with diethyl phosphite in the presence of a base, followed by hydrolysis and decarboxylation to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale production.

Chemical Reactions Analysis

Phaclofen undergoes several types of chemical reactions, including:

Scientific Research Applications

Phaclofen has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl (2E,4Z)-deca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCRGEVPIBLWAY-QNRZBPGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041357
Record name Ethyl (2E,4Z)-deca-2,4-dienoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly yellow oil; light fruity note
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 to 72.00 °C. @ 0.05 mm Hg
Record name Ethyl 2Z,4E-decadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in fat; Insoluble in water, soluble (in ethanol)
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.917-0.920
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3025-30-7, 7328-34-9
Record name Ethyl (E,Z)-2,4-decadienoate
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Record name Ethyl (2E,4Z)-decadienoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Decadienoic acid, ethyl ester, (2E,4Z)-
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Record name Ethyl (2E,4Z)-deca-2,4-dienoate
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Record name Ethyl (2E,4Z)-2,4-decadienoate
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Record name Ethyl (2E,4E)-2,4-decadienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2,4-DECADIENOATE, (2E,4Z)-
Source FDA Global Substance Registration System (GSRS)
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Record name Ethyl 2Z,4E-decadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl (2E,4Z)-deca-2,4-dienoate in the context of insect-yeast interactions?

A: Research indicates that this compound is one of several volatile compounds emitted by certain yeast species. [] This is particularly interesting because these yeast species are often found in association with insects that feed on foliage or fruit. The presence of this compound in the yeast volatomes, alongside other known insect attractants, suggests that this compound might play a role in attracting insects to yeast colonies. This interaction could be mutually beneficial, with insects aiding in yeast dispersal while potentially benefiting from the nutrients provided by the yeast. [] You can find more information on this in the paper titled "Yeast Volatomes Differentially Affect Larval Feeding in an Insect Herbivore" [].

Q2: How does the presence of this compound impact the aroma profile of ciders?

A: this compound, with its distinct pear aroma, can significantly influence the sensory characteristics of ciders, especially those produced with pear juice addition. Studies have shown that the addition of pear juice (specifically from the Konferencja variety) during cider fermentation leads to the presence of detectable levels of this compound in the final product. [] This highlights the compound's role in shaping the aroma profile of pear-infused ciders. For further details, refer to the paper titled "Analysis of Volatile Compounds and Sugar Content in Three Polish Regional Ciders with Pear Addition". []

Q3: Can the production of this compound during pear distillate production be influenced by the distillation process?

A: Yes, the concentration of this compound in pear distillates can be influenced by the distillation method and the presence of lees (residual yeast and other solids). Research has demonstrated that distilling pear wine with its lees, particularly in a copper alembic, can lead to an increase in the concentration of this compound in the final distillate. [] This suggests that the interaction between the lees and the copper alembic during distillation promotes the formation or retention of this desirable aroma compound. This information is based on the study "Pear distillates from pear juice concentrate: effect of lees in the aromatic composition." []

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